molecular formula CH3INaO3S B1676387 Methiodal sodium CAS No. 126-31-8

Methiodal sodium

Cat. No.: B1676387
CAS No.: 126-31-8
M. Wt: 244.99 g/mol
InChI Key: SDWBDPJSRFXRJO-UHFFFAOYSA-N
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Preparation Methods

Methiodal sodium can be synthesized through the reaction of methanesulfonic acid with iodine and sodium hydroxide. The reaction involves the iodination of methanesulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve the use of an aqueous medium and controlled temperatures to ensure the complete conversion of reactants to the desired product.

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity .

Chemical Reactions Analysis

Methiodal sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide and amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methiodal sodium has several scientific research applications, including:

Properties

CAS No.

126-31-8

Molecular Formula

CH3INaO3S

Molecular Weight

244.99 g/mol

IUPAC Name

sodium;iodomethanesulfonate

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);

InChI Key

SDWBDPJSRFXRJO-UHFFFAOYSA-N

Isomeric SMILES

C(S(=O)(=O)[O-])I.[Na+]

SMILES

C(S(=O)(=O)[O-])I.[Na+]

Canonical SMILES

C(S(=O)(=O)O)I.[Na]

Appearance

Solid powder

Color/Form

CRYSTALS
WHITE CRYSTALLINE POWDER

126-31-8

physical_description

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

DECOMPOSES ON EXPOSURE TO LIGHT

solubility

Soluble (NTP, 1992)
FREELY SOL IN WATER (70 G/100 ML);  SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE
VERY SOL IN METHANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium;  Methiodal natrium;  Methiodal sodique;  Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methiodal sodium
Reactant of Route 2
Methiodal sodium

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